

Choline Chloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Choline Chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride, a quaternary ammonium salt, is a vital nutrient and a versatile chemical compound with a wide range of applications in pharmaceuticals, nutrition, and as a key component in the formation of Deep Eutectic Solvents (DESS). This technical guide provides an in-depth overview of the core chemical properties and structural features of **choline chloride**, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and relevance for advanced research and development.

Chemical Structure and Properties

Choline chloride consists of a choline cation, which is (2-hydroxyethyl)trimethylammonium, and a chloride anion. Its chemical formula is $[(\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH}]^+\text{Cl}^-$. The presence of both a quaternary ammonium group and a hydroxyl group makes it a bifunctional compound.

Physicochemical Properties

The fundamental physicochemical properties of **choline chloride** are summarized in the table below, providing a quick reference for laboratory and development work.

Property	Value	References
Molecular Formula	C ₅ H ₁₄ ClNO	[1]
Molecular Weight	139.62 g/mol	[1]
Appearance	White, hygroscopic crystalline solid	[2]
Melting Point	302-305 °C (decomposes)	[3]
Solubility in Water	Very soluble (>650 g/L at 25 °C)	[3]
Solubility in Ethanol	Soluble	[2]
Solubility in DMSO	Soluble (~20 mg/mL)	[4]
Solubility in DMF	Soluble (~20 mg/mL)	[4]
Solubility in Ether	Insoluble	[2]
Solubility in Benzene	Insoluble	[2]
Density	1.1 g/cm ³	[1]
pH of 10% aqueous solution	5-6	[2]

Stability and Reactivity

Choline chloride is a stable compound under standard conditions but exhibits certain instabilities. It is particularly sensitive to decomposition by ionizing radiation in the solid state, a process that is less pronounced in its disordered cubic phase at elevated temperatures.[2] The compound is incompatible with strong oxidizing agents and is unstable in alkaline solutions.[2] [3] When heated, especially in the presence of other substances like carboxylic acids, it can undergo esterification.[5]

Crystal Structure

Choline chloride is known to exist in at least two crystalline polymorphs, designated as the α and β forms.[6] The α form is notably sensitive to ionizing radiation.[6] The β form has a highly disordered face-centered cubic structure.[6][7] X-ray diffraction studies have been crucial in

elucidating these structures. The Cambridge Crystallographic Data Centre (CCDC) contains the crystallographic information file (CIF) for **choline chloride** under the RefCode CHOCHL01.
[\[8\]](#)

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and synthesis of **choline chloride**.

Synthesis of Choline Chloride

The industrial synthesis of **choline chloride** is typically achieved through the reaction of trimethylamine, hydrochloric acid, and ethylene oxide.[\[9\]](#)[\[10\]](#) A common laboratory-scale synthesis involves the reaction of trimethylamine with 2-chloroethanol.[\[11\]](#)

Protocol for Laboratory Synthesis:

- **Reaction Setup:** In a suitable reaction vessel, combine 2-chloroethanol and trimethylamine (either as a gas or a solution). The reaction can be carried out neat or in a suitable solvent.
- **Reaction Conditions:** The reaction is exothermic and should be maintained at a temperature between 50°C and 80°C with continuous stirring for approximately 1.5 to 3 hours.[\[11\]](#) Performing the reaction under a pressure of 1-5 atm can enhance the reaction rate.[\[11\]](#)
- **Work-up:** Upon completion, the product is typically a concentrated aqueous solution of **choline chloride**.
- **Purification:** The crude product can be purified by recrystallization from hot absolute ethanol.
[\[11\]](#)

Determination of Melting Point

The melting point of **choline chloride**, which is accompanied by decomposition, can be determined using standard laboratory apparatus.

Protocol using Differential Scanning Calorimetry (DSC):

- Sample Preparation: Accurately weigh a small amount of dried **choline chloride** into an aluminum DSC pan.
- Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
- Thermal Program: Heat the sample at a controlled rate, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen).
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. It's important to note that decomposition may be observed as a subsequent or overlapping event.[\[12\]](#)[\[13\]](#) Fast scanning calorimetry can be employed to separate the melting and decomposition events.[\[14\]](#)[\[15\]](#)

Determination of Solubility

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of **choline chloride** in various solvents.[\[16\]](#)

Protocol for Isothermal Shake-Flask Method:

- Sample Preparation: Add an excess amount of **choline chloride** to a known volume of the solvent in a sealed flask.
- Equilibration: Agitate the flask in a constant temperature water bath or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[17\]](#)
- Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
- Quantification: Determine the concentration of **choline chloride** in the supernatant using a suitable analytical method, such as gravimetric analysis after solvent evaporation, or a spectroscopic or chromatographic technique.

pH Measurement

The pH of a **choline chloride** solution is a straightforward measurement.

Protocol for pH Measurement:

- **Solution Preparation:** Prepare a 10% (w/v) aqueous solution of **choline chloride** by dissolving the appropriate amount of the solid in deionized water.
- **Calibration:** Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- **Measurement:** Immerse the calibrated pH electrode into the **choline chloride** solution and record the stable pH reading.[\[18\]](#)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR are powerful tools for confirming the structure of **choline chloride**.

Protocol for ^1H NMR:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **choline chloride** in a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6).[\[19\]](#)
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). [\[19\]](#)[\[20\]](#) Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum should show characteristic peaks for the trimethylammonium protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in **choline chloride**.

Protocol for FTIR:

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a mull in Nujol.
- **Data Acquisition:** Record the IR spectrum over the appropriate wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

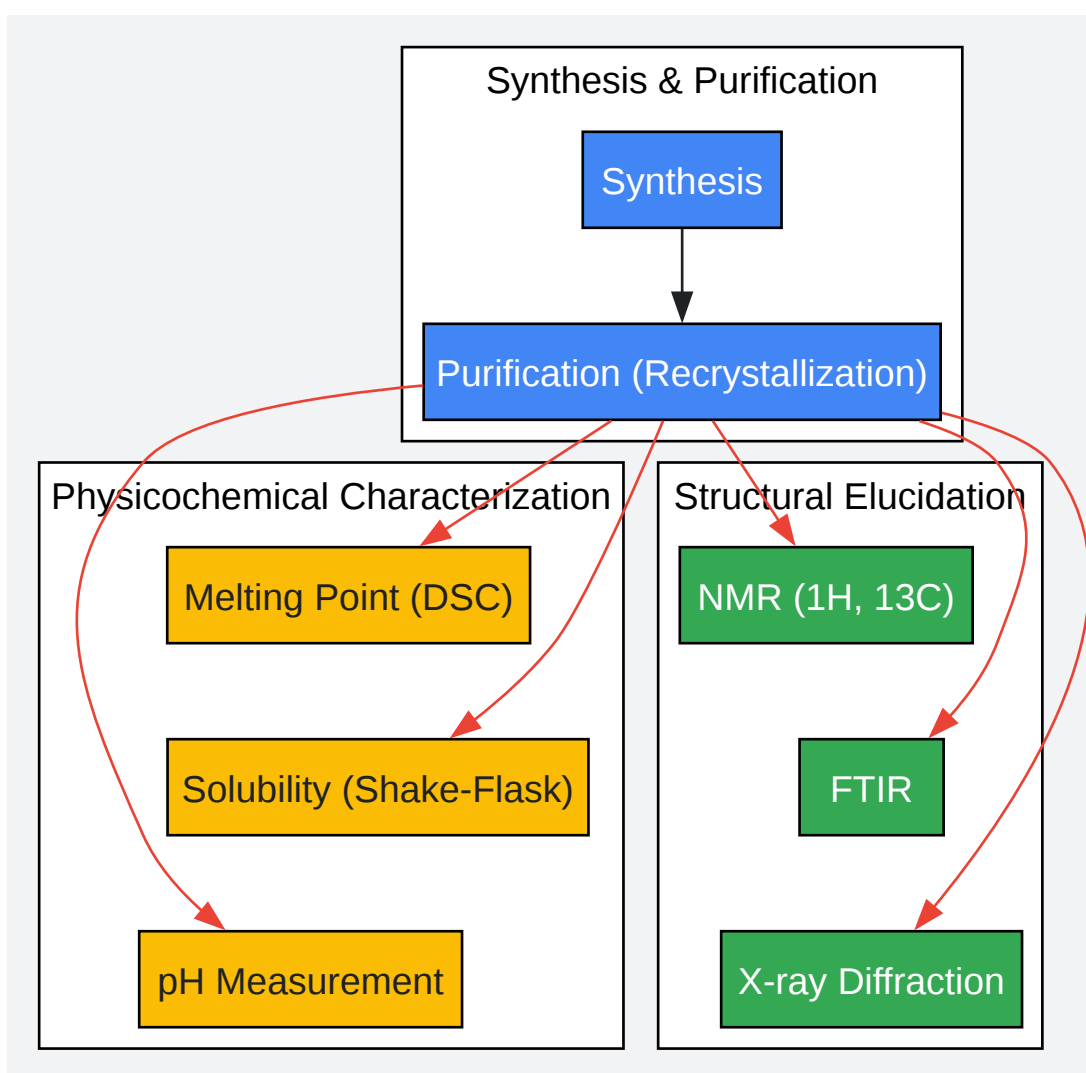
- Data Analysis: The spectrum will exhibit characteristic absorption bands for the O-H stretch, C-H stretches, and the C-N stretch of the quaternary ammonium group.[21][22]

Visualizations

Chemical Structure of Choline Chloride

Caption: 2D structure of the choline cation and chloride anion.

Workflow for Choline Chloride Characterization



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